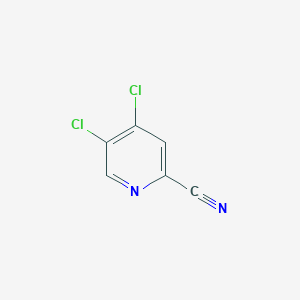

4,5-Dichloropyridine-2-carbonitrile

Description

4,5-Dichloropyridine-2-carbonitrile (CAS: 1335055-88-3) is a heteroaromatic compound with the molecular formula C₆H₂Cl₂N₂. It features a pyridine ring substituted with chlorine atoms at the 4- and 5-positions and a nitrile group at the 2-position. This substitution pattern confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical synthesis. The compound is synthesized via methods such as Suzuki coupling or nucleophilic displacement reactions involving halogenated pyridine precursors . Its applications include serving as a building block for hypoxia-inducible factor (HIF) stabilizers like vadadustat, a drug for renal anemia .

Properties

IUPAC Name |

4,5-dichloropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXOZJVEKPFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4,5-dichloropyridine with cyanogen bromide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of 4,5-Dichloropyridine-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve efficient production.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or amide. For example:

-

Acidic hydrolysis : Treatment with sulfuric acid and water converts the nitrile to a carboxylic acid.

-

Basic hydrolysis : Reaction with aqueous sodium hydroxide yields an amide intermediate, which further hydrolyzes to a carboxylic acid.

| Reagent/Conditions | Product | Key Features |

|---|---|---|

| H₂SO₄, H₂O, heat | 4,5-Dichloropyridine-2-carboxylic acid | Direct conversion to carboxylic acid |

| NaOH, H₂O, heat | 4,5-Dichloropyridine-2-carboxamide | Intermediate amide formation |

Nucleophilic Aromatic Substitution (Chlorine Replacement)

The chlorine atoms at positions 4 and 5 are susceptible to nucleophilic substitution due to the electron-withdrawing effects of the nitrile and pyridine ring. Common reactions include:

-

Amination : Reaction with amines (e.g., NH₃) under basic conditions replaces chlorine with an amine group.

-

Thiolation : Substitution with thiols (e.g., RSH) under alkaline conditions introduces sulfur-containing groups.

| Reaction Type | Reagent/Conditions | Product Example | Key Features |

|---|---|---|---|

| Amination | NH₃, H₂O, heat | 4,5-Diaminopyridine-2-carbonitrile | Selective substitution at chloro sites |

| Thiolation | RSH, K₂CO₃, DMF | 4,5-Dithiopyridine-2-carbonitrile | High regioselectivity |

Cross-Coupling Reactions

The pyridine ring’s electron-deficient nature enables cross-coupling reactions, particularly at positions activated by the nitrile group. For example:

-

Suzuki Coupling : Pd-catalyzed coupling with boronic acids introduces aryl or alkenyl groups.

-

Stille Coupling : Reaction with organostannanes under palladium catalysis.

| Reaction Type | Reagent/Conditions | Product Example | Key Features |

|---|---|---|---|

| Suzuki Coupling | ArB(OH)₂, Pd catalyst | Substituted pyridine derivatives | High regioselectivity at C4 or C5 |

| Stille Coupling | RSnR₃, Pd catalyst | Functionalized pyridines | Tolerance to diverse functional groups |

Oxidation and Reduction

The nitrile group can undergo oxidation to form amides or carboxylic acids, while reductive methods may convert it to a methyl group (-CH₂CN → -CH₂NH₂). Additionally, chlorine atoms may be reduced to hydrogen under strongly reductive conditions.

| Reaction Type | Reagent/Conditions | Product Example | Key Features |

|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | 4,5-Dichloropyridine-2-carboxylic acid | Complete nitrile oxidation |

| Reduction | LiAlH₄, THF | 4,5-Dichloropyridin-2-ylmethanol | Nitrile-to-methanol conversion |

Substitution Reactions

A study on analogous chloropyridines demonstrated that nucleophilic substitution occurs preferentially at positions adjacent to electron-withdrawing groups ( ). This aligns with the behavior of 4,5-Dichloropyridine-2-carbonitrile, where the nitrile group directs substitution to positions 4 and 5.

Cross-Coupling Selectivity

Work on 2,4-dichloropyridines highlighted regioselective cross-coupling at the C4 position using sterically hindered catalysts ( ). For this compound, similar selectivity may favor substitution at C4 or C5, depending on steric and electronic effects.

Nitrile Reactivity

In related systems, nitriles have been used in oxidative cyclization reactions to form fused heterocycles ( ). While not directly applicable, this underscores the nitrile’s versatility in forming new bonds under oxidative conditions.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

4,5-Dichloropyridine-2-carbonitrile serves as a heterocyclic analogue of dichlobenil, functioning as a preemergence herbicide. It inhibits cellulose biosynthesis in susceptible broadleaf, grass, and sedge species. Research indicates that it can be applied preemergently at rates of 1, 5, and 10 kg/ha to control weeds such as large crabgrass (Digitaria sanguinalis) and common purslane (Portulaca oleracea) effectively.

Table 1: Herbicidal Efficacy of this compound

| Application Rate (kg/ha) | Target Species | Control Efficacy |

|---|---|---|

| 1 | Large Crabgrass | Moderate |

| 5 | Common Purslane | High |

| 10 | Japanese Holly | Very High |

Material Science Applications

Synthesis of Carbon Quantum Dots

In material science, this compound has been utilized in the synthesis of carbon quantum dots (CQDs). These CQDs are important for developing advanced materials, including military textiles. The compound acts as a precursor in nucleating CQDs which are then immobilized within cotton fabrics to enhance their properties.

Synthetic Applications

Building Block in Organic Synthesis

The compound is also recognized for its utility as a building block in organic synthesis. It has been employed in various synthetic routes to produce more complex molecules. For instance, it can be involved in the synthesis of isothiazolo[4,5-b]pyridines and other derivatives that have potential applications in medicinal chemistry .

Case Study: Synthesis of Isothiazolo[4,5-b]pyridines

Recent studies focused on synthesizing isothiazolo[4,5-b]pyridines demonstrated the utility of this compound as a key intermediate. These compounds have shown promise in antiviral therapies targeting diseases like dengue and Ebola .

Mechanism of Action

The mechanism of action of 4,5-Dichloropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3,5-Dichloropyridine-2-carbonitrile (CAS: 85331-33-5)

Structural Differences :

- Chlorine atoms are at the 3- and 5-positions instead of 4- and 5-positions.

- Same molecular formula (C₆H₂Cl₂N₂ ) but distinct regiochemistry.

Physical Properties :

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

Structural Differences :

- Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen).

- Contains a carboxylic acid group instead of nitrile.

Physical Properties :

- Molecular Formula : C₆H₅ClN₂O₂.

- No direct spectral data provided, but the carboxylic acid group would show strong IR absorption near 1,700–1,750 cm⁻¹ .

Thiazolo-Pyrimidine Derivatives (e.g., Compound 11b)

Structural Differences :

- Fused thiazolo-pyrimidine ring system with a nitrile group.

- Additional substituents (e.g., methylfuran) enhance steric bulk.

Physical Properties :

- Melting Point : 213–215°C (Compound 11b).

- IR Data : Nitrile stretch at 2,209 cm⁻¹ , comparable to pyridine-carbonitriles .

Data Tables

Table 1: Key Properties of Chlorinated Pyridine-Carbonitriles

Table 2: Comparison with Pyrimidine and Thiazolo-Pyrimidine Analogs

Biological Activity

4,5-Dichloropyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

This compound possesses a pyridine ring substituted with two chlorine atoms and a cyano group. Its chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions and can be derived from various starting materials. For instance, the reaction of 2,4-dichloropyridine with cyanogen bromide is one common method. The efficiency of the synthesis can vary based on the reaction conditions and the purity of the starting materials.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported were as low as 25 µg/mL for certain strains, indicating strong antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines (e.g., HepG2, DU145), this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. These results suggest that it may inhibit cell proliferation through apoptosis induction .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| DU145 | 20 |

| MDA-MB-231 | 25 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX-2 inhibition were found to be comparable to those of established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications in the pyridine ring or the introduction of additional functional groups can significantly influence its potency and selectivity. For example:

- Chloro Substituents : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

- Cyano Group : The cyano group is essential for maintaining biological activity, likely due to its ability to participate in hydrogen bonding interactions.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The study utilized a broth microdilution method to determine MIC values across various concentrations.

- Cytotoxicity Assessment : In another investigation focusing on its anticancer properties, researchers treated HepG2 cells with varying concentrations of the compound and observed dose-dependent cytotoxicity through MTT assays.

- Inflammation Model : An animal model was used to assess the anti-inflammatory effects of this compound in carrageenan-induced paw edema tests, showing significant reduction in swelling compared to control groups.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 4,5-Dichloropyridine-2-carbonitrile, and how can researchers troubleshoot low yields?

- Methodological Answer : The synthesis of this compound often involves selective chlorination and nitrile functionalization. For example, improved methods for analogous compounds (e.g., 4,5-dichlorophthalonitrile) suggest using controlled chlorination agents (e.g., Cl2 or SOCl2) under inert atmospheres at 80–100°C . Low yields may arise from incomplete chlorination or side reactions; optimizing stoichiometry, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) can mitigate this . Monitoring intermediates with TLC or <sup>1</sup>H NMR is critical for troubleshooting.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer : Key techniques include:

- <sup>13</sup>C NMR : Identifies nitrile (C≡N) peaks at ~110–120 ppm and aromatic carbons at 120–150 ppm .

- IR Spectroscopy : Confirms C≡N stretching at ~2200–2250 cm<sup>−1</sup> and C-Cl bonds at 550–750 cm<sup>−1</sup> .

- Mass Spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> should align with the molecular formula (C6H2Cl2N2, m/z ~172) . Ambiguities in aromatic substitution patterns can be resolved by comparing experimental data with DFT-calculated spectra.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Waste Disposal : Collect halogenated waste separately and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound using software like SHELX?

- Methodological Answer : Crystallographic refinement in SHELX involves:

- Structure Solution : Use SHELXD for dual-space recycling to address phase problems in twinned or high-symmetry crystals .

- Discrepancy Analysis : If thermal parameters (B-factors) for Cl atoms show high anisotropy, apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement . Cross-validate with hydrogen bonding networks (e.g., C-H···N interactions) to ensure geometric plausibility .

Q. What methodologies are recommended for analyzing hydrogen bonding patterns in this compound crystals, and how do these interactions influence molecular packing?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using crystallographic data .

- Packing Analysis : Use Mercury (CCDC) to visualize π-π stacking (3.5–4.0 Å interplanar distances) and halogen bonding (Cl···N ≈ 3.3 Å). These interactions often dictate crystal density and melting point variations .

Q. How can ring puckering coordinates be applied to determine the non-planar conformation of this compound in solid-state structures?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates. For pyridine derivatives, θ > 10° indicates significant non-planarity, often due to steric hindrance from substituents .

- Torsion Angle Analysis : Compare adjacent Cl-C-C-Cl torsion angles; deviations from 0° (planar) suggest puckering. Software like GaussView can model energy minima for different conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.